1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
説明
The compound 1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- (hereafter referred to by its common name aplaviroc (APL)) is a spirodiketopiperazine (SDP) derivative with a complex bicyclic structure. Its molecular formula is C₃₃H₄₃N₃O₆, and it has a molecular weight of 577.72 g/mol . Aplaviroc is a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. Its structure includes a 1,4,9-triazaspiro[5.5]undecane core substituted with a cyclohexylmethyl group, a butyl chain, and a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety, which collectively enhance its binding affinity and selectivity for CCR5 . Aplaviroc has been studied extensively as a therapeutic candidate for HIV-1 infection due to its ability to block viral entry while exhibiting favorable pharmacokinetic properties .
特性
CAS番号 |
342394-93-8 |
|---|---|
分子式 |
C28H41N3O4 |
分子量 |
483.6 g/mol |
IUPAC名 |
1-butyl-3-(cyclohexylmethyl)-9-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C28H41N3O4/c1-2-3-13-31-26(32)23(18-21-7-5-4-6-8-21)29-27(33)28(31)11-14-30(15-12-28)20-22-9-10-24-25(19-22)35-17-16-34-24/h9-10,19,21,23H,2-8,11-18,20H2,1H3,(H,29,33) |
InChIキー |
VBONNDPACFTZMX-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |
正規SMILES |
CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
E913; E 913; E-913. |
製品の起源 |
United States |
準備方法
合成経路と反応条件: E913の合成には、スピロジケトピペラジンコアの形成が含まれます。主なステップには以下が含まれます。
- ジケトピペラジン環を形成する環化反応。
- 生物活性を高めるためにさまざまな置換基を導入する。
- 高収率と高純度を実現するための反応条件の最適化。
工業生産方法: E913の工業生産には、以下が含まれる可能性があります。
- 最適化された反応条件を用いた大規模合成。
- 再結晶またはクロマトグラフィーなどの精製プロセス。
- 最終製品の一貫性と有効性を確保するための品質管理 .
化学反応の分析
反応の種類: E913は、以下を含むいくつかの種類の化学反応を起こします。
酸化: E913は、特定の条件下で酸化され、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、E913の官能基を変換し、生物活性を変化させる可能性があります。
置換: 置換反応は、スピロジケトピペラジンコアにさまざまな置換基を導入することができ、その特性を高めます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。
置換: さまざまなハロゲン化剤と求核剤を制御された条件下で使用する。
主な生成物:
- 生物活性が変化した酸化誘導体。
- 官能基が修飾された還元型。
- 特性が向上した置換誘導体 .
4. 科学研究への応用
E913は、以下を含む幅広い科学研究用途があります。
化学: スピロジケトピペラジン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響とCCR5との相互作用について調査されています。
医学: 特に薬剤耐性株に対する、HIV-1感染の潜在的な治療薬として検討されています。
科学的研究の応用
Medicinal Chemistry
Recent studies have focused on the optimization of compounds similar to 1,4,9-triazaspiro(5.5)undecane derivatives for their activity against various biological targets. A notable study reported the development of derivatives with enhanced potency against the METTL3 protein complex, which plays a crucial role in RNA modifications linked to cancer and other diseases . The optimization process led to a compound with an IC50 value of 5 nM, indicating strong efficacy in cellular models.
Anticancer Activity
The applications of this compound extend into oncology. Research indicates that triazaspiro compounds can modulate epigenetic regulators involved in cancer progression. By targeting specific pathways associated with tumor growth and metastasis, these compounds may serve as potential therapeutic agents for various cancers .
Neurological Disorders
Another promising area is the exploration of triazaspiro compounds in treating neurological conditions. Their ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies are investigating their effects on neurotransmitter systems and neuroinflammation, which are critical in conditions like Alzheimer's disease and multiple sclerosis.
Antiviral Properties
Preliminary research has indicated that certain derivatives of triazaspiro compounds exhibit antiviral activity. This is particularly relevant in the context of viral infections where modulation of host cell machinery can inhibit viral replication. Ongoing studies are evaluating their effectiveness against specific viral targets .
Case Study 1: Cancer Treatment
In a study involving acute myeloid leukemia (AML) cell lines, a derivative of 1,4,9-triazaspiro(5.5)undecane was tested for its ability to reduce m6A RNA methylation levels. The results demonstrated significant reductions in m6A levels, correlating with decreased cell viability and proliferation . This suggests that targeting RNA modifications could be a viable strategy for cancer therapy.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotection using triazaspiro compounds highlighted their potential to mitigate oxidative stress in neuronal cells. These compounds demonstrated a capacity to reduce markers of inflammation and apoptosis in vitro, suggesting they could be developed into treatments for neurodegenerative diseases .
作用機序
E913は、CCR5受容体を拮抗することで効果を発揮します。CCR5受容体は、HIV-1が宿主細胞に侵入するために不可欠です。この化合物は、マクロファージ炎症タンパク質-1のCCR5への結合を特異的に阻害し、ウイルスが細胞に感染する能力を阻害します。このメカニズムには以下が含まれます。
- CCR5の第2細胞外ループのC末端半分に結合する。
- マクロファージ炎症タンパク質-1によって誘発される細胞内カルシウム動員を阻害する。
- CXCR4拮抗薬と併用した場合、二重向性のHIV-1を相乗的に阻害する .
類似化合物との比較
Comparison with Similar Compounds
Triazaspiro[5.5]undecane derivatives are a versatile class of compounds with diverse biological targets. Below, aplaviroc is compared to structurally and functionally related compounds across three categories:
CCR5 Inhibitors
Aplaviroc belongs to a class of CCR5 inhibitors that includes maraviroc (MVC) , TAK-779 , and SCH-C . These compounds share the ability to block HIV-1 entry but differ in structural motifs and potency:
- Maraviroc (MVC): A smaller, non-spirocyclic compound with a tropane core. MVC has a lower molecular weight (513.67 g/mol) and higher oral bioavailability compared to aplaviroc but a narrower antiviral spectrum .
- TAK-779 : A quaternary ammonium derivative with a bicyclic structure. While potent, TAK-779 suffers from poor oral absorption and was discontinued in clinical trials .
- SCH-C : A spirocyclic piperidine derivative. SCH-C exhibited suboptimal selectivity and cardiac toxicity, limiting its clinical utility .
Key Differentiator : Aplaviroc’s spirodiketopiperazine core and benzodioxin substituent confer enhanced CCR5 binding and reduced off-target effects compared to earlier analogs .
METTL3 Inhibitors
Recent derivatives of the triazaspiro[5.5]undecane scaffold have been optimized for inhibition of METTL3, an RNA methyltransferase implicated in cancer and viral infections:
- UZH2 (Compound 22) : A METTL3 inhibitor with an IC₅₀ of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. UZH2 features pyrimidine and phenyl substituents instead of benzodioxin, enabling selective METTL3 binding .
- Compound 10 : A METTL3-targeting derivative with a GI₅₀ of 70 μM in PC-3 cells, demonstrating lower potency than UZH2 but retaining selectivity over other RNA methyltransferases .
Key Differentiator : Aplaviroc’s benzodioxin group directs its activity toward CCR5, whereas METTL3 inhibitors prioritize pyrimidine and aromatic substituents for RNA methyltransferase engagement .
Chemokine Receptor Antagonists with Structural Similarity
- GRL-117C : A CCR5 inhibitor with a triazaspiro[5.5]undecane core but lacking the benzodioxin moiety. GRL-117C showed comparable antiviral activity to aplaviroc but inferior metabolic stability .
- Crystalline Form of (3R)-1-butyl-2,5-dioxo-3-((1R)-1-hydroxy-1-cyclohexylmethyl)-9-(4-(4-carboxyphenyloxy)phenylmethyl)-1,4,9-triazaspiro[5.5]undecane hydrochloride: This non-solvated crystal form of an aplaviroc analog demonstrated improved scalability and safety as a chemokine receptor antagonist .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Triazaspiro[5.5]undecane Derivatives
Table 2: Key Structural Modifications and Their Effects
| Compound | Core Structure | Key Substituents | Impact on Activity |
|---|---|---|---|
| Aplaviroc | Spirodiketopiperazine | Benzodioxin, cyclohexylmethyl | Enhanced CCR5 binding and selectivity |
| UZH2 | Spirodiketopiperazine | Pyrimidine, phenyl | High METTL3 inhibition, RNA modification |
| Crystalline Derivative | Spirodiketopiperazine | Carboxyphenyloxy, hydroxycyclohexylmethyl | Improved crystallinity and safety profile |
生物活性
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of spirodiketopiperazines and is characterized by its triazaspiro framework containing three nitrogen atoms in the spirocycle. The presence of various substituents, including a butyl group and a cyclohexylmethyl moiety, enhances its structural complexity and potential biological activity.
Research indicates that compounds with a similar triazaspiro framework exhibit significant biological activities, particularly as antagonists for chemokine receptors such as CCR5. These activities are crucial in developing therapeutic agents against diseases like HIV. The unique structural features of this compound may contribute to its potential efficacy in inhibiting viral entry by blocking receptor interactions.
Key Findings:
- CCR5 Antagonism: The compound has shown promise as a CCR5 antagonist, which is vital for inhibiting HIV entry into host cells.
- Molecular Docking Simulations: Studies utilizing molecular docking simulations have provided insights into how these compounds inhibit receptor activity and block HIV entry.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 1,4,9-triazaspiro(5.5)undecane derivatives has been explored to identify key features contributing to their biological activity. The following table summarizes the comparison of similar compounds:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| 1-Benzyl-2,6-diarylpiperidin-4-one | Piperidine derivative | Antiviral activity | Contains diaryl groups |
| 1-(3-Hydroxybutyl)-3-isobutyl-9-(4-phenoxybenzyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione | Spirodiketopiperazine | CCR5 antagonist | Hydroxybutyl substitution |
| Maraviroc | CCR5 antagonist | Anti-HIV activity | Selective for CCR5 |
| TAK-220 | Piperidine derivative | Anti-HIV activity | Potent inhibitor of HIV entry |
The uniqueness of this compound lies in its specific combination of substituents and structural configuration that may enhance its selectivity and efficacy against specific targets compared to other compounds.
Inhibition Studies
In one study focusing on the optimization of METTL3 inhibitors derived from similar spirodiketopiperazine scaffolds, researchers reported significant improvements in potency (up to 1400-fold) through structural modifications. The lead compound demonstrated an IC50 value of 0.005 μM in TR-FRET assays . This highlights the potential for derivatives of 1,4,9-triazaspiro(5.5)undecane to be developed into effective therapeutic agents.
ADME Properties
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the development of any therapeutic agent. Early studies on derivatives have shown mixed results concerning stability and metabolic degradation; however, some candidates exhibited favorable cell permeability and metabolic stability .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this spiro-triazaspiro compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of spiro compounds often involves cyclization reactions using ketones or aldehydes with bifunctional nucleophiles. For example, analogous spiro structures (e.g., 4-imino-3-azaspiro derivatives) have been synthesized via sequential reactions of cyclohexanone with malononitrile and amines in ethanol under basic conditions (KOH or NaOEt) . Key optimization steps include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalyst screening : Transition metals (e.g., Pd/C) could improve cyclization efficiency.
- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound.
Table 1: Example Reaction Conditions for Analogous Spiro Compounds
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Malononitrile + KOH | Ethanol | 70°C | 62 | |
| NaOEt + DMF | DMF | 80°C | 55 |
Advanced: How can molecular modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Computational approaches like molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are critical. Steps include:
Target preparation : Retrieve the 3D structure of the target protein (e.g., from PDB) and optimize protonation states using tools like PROPKA.
Ligand parameterization : Generate force field parameters for the compound using GAFF2 and AM1-BCC charges.
Docking : Perform blind docking to identify potential binding pockets, followed by focused simulations.
Free energy calculations : Use MM-PBSA or MM-GBSA to estimate binding affinities .
Validation : Compare predicted binding poses with experimental SAR data (if available) to refine models.
Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- NMR : Use - and -NMR (500 MHz or higher) in DMSO-d6 to resolve spirocyclic and substituent signals. NOESY can confirm stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., expected [M+H] peak).
- IR Spectroscopy : Identify carbonyl (1650–1750 cm) and amine (3300–3500 cm) stretches.
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks .
Critical Tip : Cross-validate data with computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian) to resolve ambiguities .
Advanced: How to design an environmental fate study to assess this compound’s persistence in aquatic systems?
Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :
Lab-scale testing :
- Hydrolysis : Expose the compound to buffered solutions (pH 4, 7, 9) at 25°C and 50°C. Analyze degradation via HPLC-UV.
- Photolysis : Use simulated sunlight (Xe lamp) to measure half-life in water.
Microcosm studies : Introduce -labeled compound into sediment-water systems. Track mineralization (CO release) and transformation products using LC-MS/MS.
Field validation : Deploy passive samplers in contaminated sites to monitor bioaccumulation in benthic organisms.
Table 2: Key Parameters for Hydrolysis Testing
| pH | Temperature | Sampling Intervals (h) | Analytical Method |
|---|---|---|---|
| 4 | 25°C | 0, 24, 48, 72 | HPLC-UV |
| 9 | 50°C | 0, 12, 24, 36 | HPLC-UV |
Advanced: How to address contradictions in reported solubility data across studies?
Methodological Answer:
Discrepancies often arise from variations in experimental conditions. Resolve them by:
Standardize protocols : Follow IUPAC guidelines for solubility measurements (e.g., shake-flask method with controlled pH and ionic strength) .
Control variables :
- Use HPLC-grade solvents.
- Pre-saturate solvents with the compound to avoid supersaturation artifacts.
Statistical analysis : Apply ANOVA to compare datasets and identify outliers.
Cross-validate : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with empirical results .
Case Study : For structurally similar spiro compounds, discrepancies in DMSO solubility were resolved by controlling water content (<0.1%) in the solvent .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse immediately with 10% ethanol-water solution, followed by soap and water .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.
Note : Conduct a hazard assessment using tools like CAMEO Chemicals to identify incompatibilities (e.g., strong oxidizers) .
Advanced: How to evaluate the compound’s metabolic stability using in vitro assays?
Methodological Answer:
Hepatic microsomal assays :
- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.
- Terminate reactions at 0, 15, 30, and 60 min with acetonitrile.
- Quantify parent compound depletion via LC-MS/MS.
CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
Data interpretation : Calculate intrinsic clearance (CL) using the well-stirred model. Compare with reference compounds (e.g., verapamil for high CL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
